molecular formula C10H11F3O3 B14302901 Acetic acid;[3-(trifluoromethyl)phenyl]methanol CAS No. 126029-39-8

Acetic acid;[3-(trifluoromethyl)phenyl]methanol

Cat. No.: B14302901
CAS No.: 126029-39-8
M. Wt: 236.19 g/mol
InChI Key: BIOJKQCLUBKIOW-UHFFFAOYSA-N
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Description

Acetic acid;[3-(trifluoromethyl)phenyl]methanol is a compound that combines the properties of acetic acid and a trifluoromethyl-substituted phenylmethanol. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant electronegativity and influence on the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then subjected to esterification with acetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Electrofluorination of acetyl chloride or acetic anhydride followed by hydrolysis is a common method for producing trifluoromethyl-substituted compounds .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;[3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;[3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;[3-(trifluoromethyl)phenyl]methanol is unique due to the presence of both an acetic acid and a trifluoromethyl-substituted phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

126029-39-8

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

acetic acid;[3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-2-6(4-7)5-12;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4)

InChI Key

BIOJKQCLUBKIOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

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